OGT Substrate Selectivity: 6AzGlc vs. 2-Azido-2-deoxy-D-glucose (2AzGlc)
6AzGlc demonstrates a distinct metabolic fate compared to 2AzGlc due to differential processing by O-GlcNAc transferase (OGT) and upstream enzymes. While 2AzGlc labels intracellular O-GlcNAc modifications, 6AzGlc is processed into UDP-6AzGlc in cells and utilized by OGT to modify proteins with O-glucose [1]. This positional isomerism results in 6AzGlc uniquely revealing the substrate promiscuity of OGT for glucose, a finding not reproducible with 2AzGlc [2].
| Evidence Dimension | Substrate utilization by O-GlcNAc transferase (OGT) |
|---|---|
| Target Compound Data | UDP-6AzGlc is produced in living cells and accepted as a substrate by recombinant OGT in vitro. |
| Comparator Or Baseline | 2-azido-2-deoxy-D-glucose (2AzGlc) is processed differently, labeling O-GlcNAc modifications. |
| Quantified Difference | Qualitative difference in metabolic fate: 6AzGlc leads to O-glucose modification, 2AzGlc to O-GlcNAc labeling. |
| Conditions | Mammalian cell culture (e.g., HEK293T, HeLa) treated with per-O-acetylated azido-sugars; in vitro OGT enzyme assays. |
Why This Matters
This differential processing directly impacts experimental design: 6AzGlc is essential for studying O-glucose modifications, while 2AzGlc is unsuitable for this purpose.
- [1] Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. Journal of the American Chemical Society, 140(22), 7092-7100. View Source
- [2] Zaro, B. W., et al. (2014). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 9(10), 2276-2283. View Source
